molecular formula C18H22N4O3 B12159307 7,8-dimethoxy-5-methyl-3-(pyrrolidin-1-ylmethyl)-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one

7,8-dimethoxy-5-methyl-3-(pyrrolidin-1-ylmethyl)-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one

Cat. No.: B12159307
M. Wt: 342.4 g/mol
InChI Key: FJKQYMSMRSNCPA-UHFFFAOYSA-N
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Description

7,8-Dimethoxy-5-methyl-3-(pyrrolidin-1-ylmethyl)-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one is a complex organic compound that belongs to the class of pyridazinoindoles This compound is characterized by its unique structure, which includes a pyridazine ring fused to an indole moiety, with additional functional groups such as methoxy, methyl, and pyrrolidinylmethyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,8-dimethoxy-5-methyl-3-(pyrrolidin-1-ylmethyl)-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone under acidic conditions to form the indole ring.

    Pyridazine Ring Construction: The indole derivative is then subjected to cyclization reactions to form the pyridazine ring. This can be achieved through the reaction of the indole with hydrazine derivatives under specific conditions.

    Functional Group Introduction: The methoxy groups can be introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide. The pyrrolidinylmethyl group can be added through nucleophilic substitution reactions involving pyrrolidine and appropriate alkylating agents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can target the pyridazine ring or the indole moiety, using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Common reagents include halides and nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in DMF for nucleophilic substitution.

Major Products

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of reduced indole or pyridazine derivatives.

    Substitution: Formation of substituted indole derivatives with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound serves as a building block for the synthesis of more complex molecules

Biology

Biologically, derivatives of this compound have shown promise in various bioassays

Medicine

In medicine, compounds with similar structures have been investigated for their therapeutic potential. They may exhibit anti-inflammatory, anticancer, or antimicrobial activities, making them candidates for pharmaceutical research.

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as polymers or dyes. Its unique chemical reactivity also makes it useful in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 7,8-dimethoxy-5-methyl-3-(pyrrolidin-1-ylmethyl)-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Indole Derivatives: Compounds like indole-3-carbinol and indole-3-acetic acid share the indole core but differ in their functional groups and biological activities.

    Pyridazine Derivatives: Compounds such as pyridazine-3,6-dione have a similar pyridazine ring but lack the indole moiety.

Uniqueness

The uniqueness of 7,8-dimethoxy-5-methyl-3-(pyrrolidin-1-ylmethyl)-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one lies in its combined indole and pyridazine structure, along with the specific functional groups that confer distinct chemical reactivity and biological activity. This combination is not commonly found in other compounds, making it a valuable molecule for research and development.

Properties

Molecular Formula

C18H22N4O3

Molecular Weight

342.4 g/mol

IUPAC Name

7,8-dimethoxy-5-methyl-3-(pyrrolidin-1-ylmethyl)pyridazino[4,5-b]indol-4-one

InChI

InChI=1S/C18H22N4O3/c1-20-14-9-16(25-3)15(24-2)8-12(14)13-10-19-22(18(23)17(13)20)11-21-6-4-5-7-21/h8-10H,4-7,11H2,1-3H3

InChI Key

FJKQYMSMRSNCPA-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC(=C(C=C2C3=C1C(=O)N(N=C3)CN4CCCC4)OC)OC

Origin of Product

United States

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